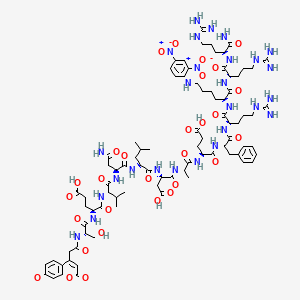![molecular formula C18H18O3 B14003733 5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole CAS No. 71712-28-2](/img/structure/B14003733.png)
5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring substituted with a methoxyphenylmethyl and a prop-2-enyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial in industrial settings to minimize costs and maximize output.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
71712-28-2 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C18H18O3/c1-3-4-14-10-17-18(21-12-20-17)11-15(14)9-13-5-7-16(19-2)8-6-13/h3,5-8,10-11H,1,4,9,12H2,2H3 |
Clave InChI |
FIOPFIIRLKLUCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC3=C(C=C2CC=C)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
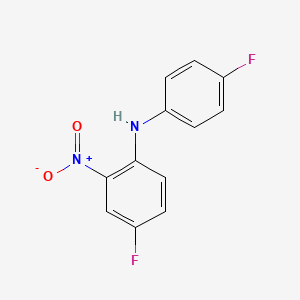
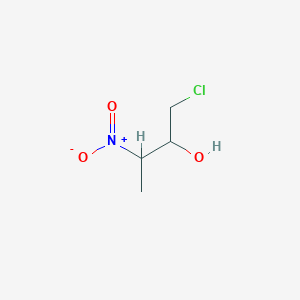

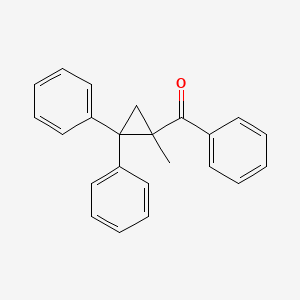
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
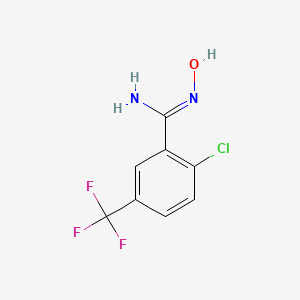

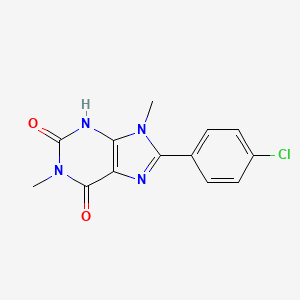
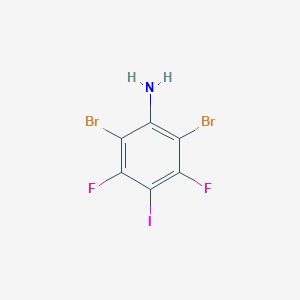
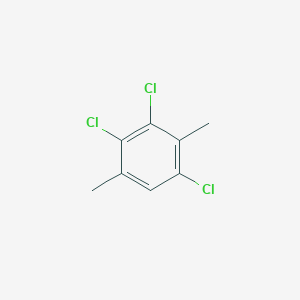
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
